

An In-depth Technical Guide to Dicyclopentyloxyethyl Methacrylate (CAS 68586-19-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclopentyloxyethyl methacrylate*

Cat. No.: *B1592212*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentyloxyethyl Methacrylate (DCPOEMA), identified by CAS number 68586-19-6, is a monofunctional methacrylate monomer that has garnered significant interest in the field of polymer science. Its unique molecular structure, which combines a bulky, hydrophobic dicyclopentenyl group with a polymerizable methacrylate functionality, imparts a desirable balance of properties to the resulting polymers. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, polymerization, and diverse applications of DCPOEMA, with a focus on its role in the development of advanced materials.

Physicochemical Properties

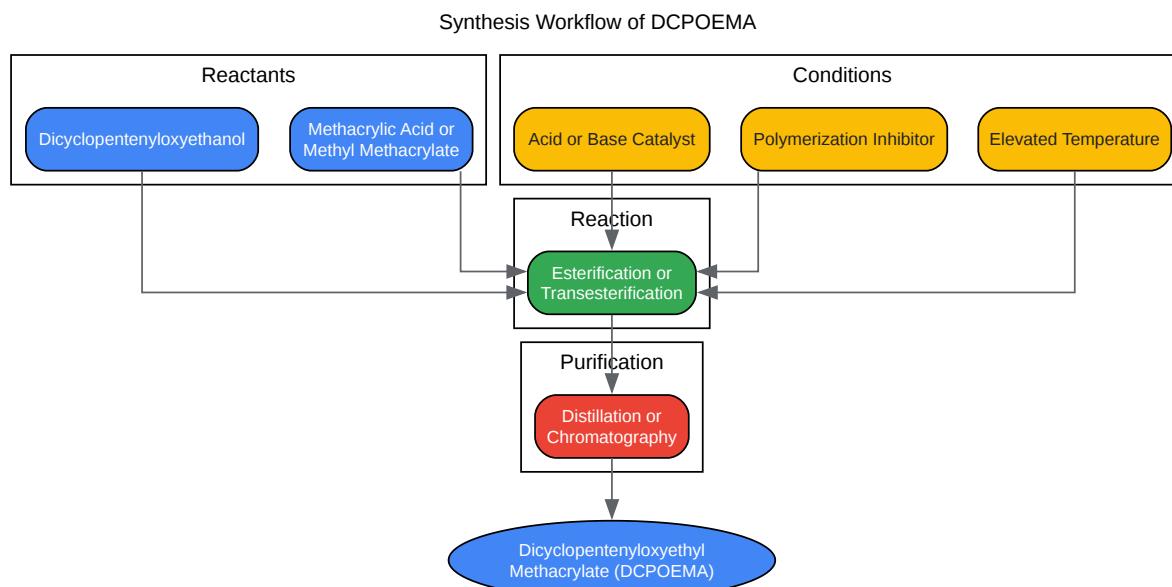
DCPOEMA is a colorless to light yellow, low-viscosity liquid with low volatility and mild odor. The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Dicyclopentyloxyethyl Methacrylate**

Property	Value
CAS Number	68586-19-6
Molecular Formula	C ₁₆ H ₂₂ O ₃ [1]
Molecular Weight	262.34 g/mol [1]
Density (25 °C)	1.06-1.08 g/cm ³ [2]
Viscosity (25 °C)	15-20 mPa·s [2]
Refractive Index (n _{20/D})	1.497 [3]
Boiling Point	> 250 °C
Flash Point	> 110 °C
Purity (GC)	≥ 95% [2]
Acid Value	≤ 2.0 mgKOH/g [2]
Water Content	≤ 2000 ppm [2]
Polymerization Inhibitor	200-600 ppm MEHQ [2]

Synthesis of Dicyclopentyloxyethyl Methacrylate

The synthesis of DCPOEMA is typically achieved through two primary methods: esterification and transesterification.


Esterification

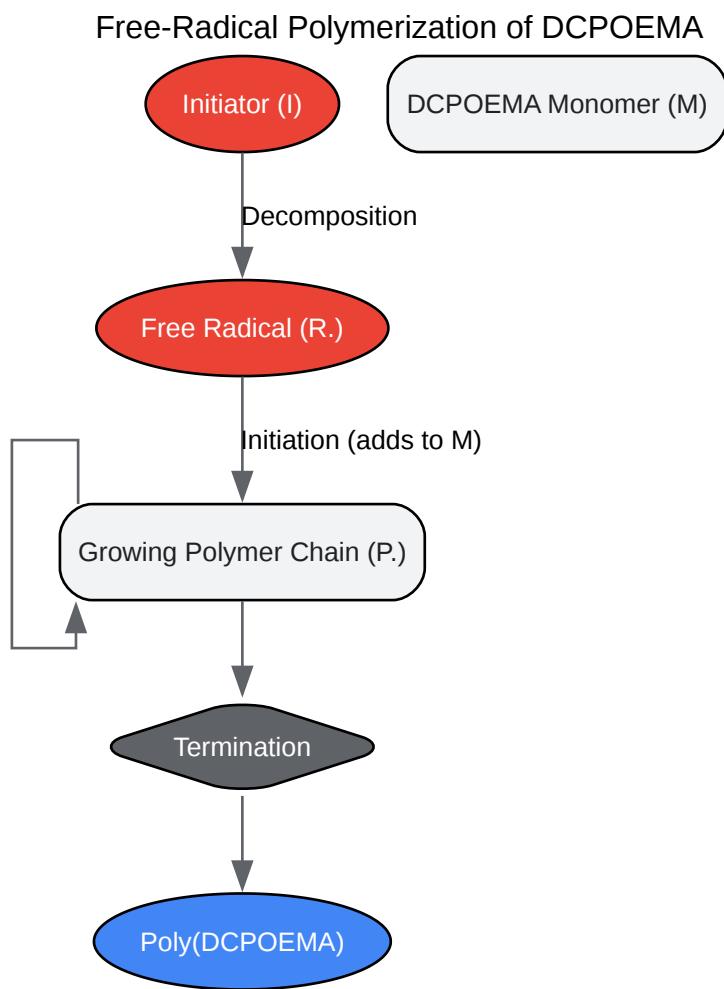
This method involves the direct reaction of dicyclopentyloxyethanol with methacrylic acid or its derivatives, such as methacryloyl chloride, in the presence of an acid catalyst.

Transesterification

An alternative and widely used method is the transesterification of a readily available alkyl methacrylate, such as methyl methacrylate (MMA), with dicyclopentyloxyethanol. This reaction is catalyzed by either an acid or a base.

A general workflow for the synthesis of DCPOEMA is illustrated in the following diagram.

[Click to download full resolution via product page](#)


Caption: General synthesis workflow for DCPOEMA.

Polymerization of Dicyclopentenyoxyethyl Methacrylate

DCPOEMA readily undergoes free-radical polymerization, which can be initiated by thermal initiators or photoinitiators. The bulky dicyclopentenyl group influences the polymerization kinetics and the properties of the resulting polymer.

Free-Radical Polymerization

The polymerization of DCPOEMA follows the classical three steps of free-radical polymerization: initiation, propagation, and termination.

[Click to download full resolution via product page](#)

Caption: Mechanism of free-radical polymerization.

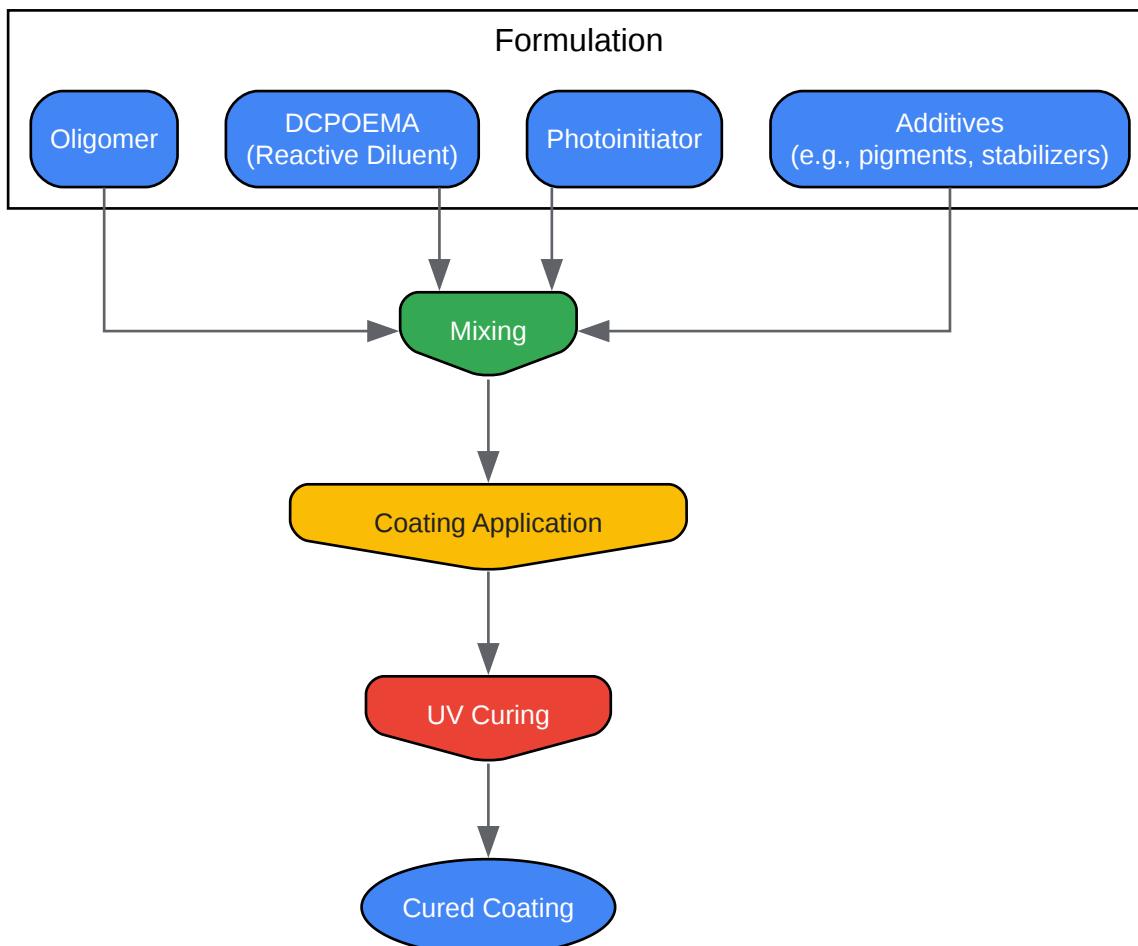
Experimental Protocol for Free-Radical Polymerization

A typical experimental protocol for the bulk free-radical polymerization of DCPOEMA is as follows:

- Preparation: In a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, add a specific amount of DCPOEMA monomer.
- Initiator Addition: Add a thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), at a concentration typically ranging from 0.1 to 1.0 mol% with respect to the monomer.

- **Inert Atmosphere:** Purge the reaction mixture with an inert gas, such as nitrogen or argon, for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
- **Polymerization:** Heat the reaction mixture to a specific temperature (e.g., 60-80 °C for AIBN) and maintain it for a predetermined time to achieve the desired conversion.
- **Termination and Purification:** Cool the reaction mixture to stop the polymerization. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues.
- **Drying:** Dry the purified polymer under vacuum until a constant weight is achieved.

Applications of Dicyclopentenyloxyethyl Methacrylate


The unique properties of DCPOEMA make it a valuable component in a wide range of applications, particularly in the formulation of high-performance polymers.

UV-Curable Coatings and Inks

DCPOEMA is extensively used as a reactive diluent in UV-curable formulations.^[2] Its low viscosity helps to reduce the viscosity of the formulation, while its high reactivity ensures rapid curing upon exposure to UV radiation. The incorporation of DCPOEMA enhances the hardness, chemical resistance, and adhesion of the cured coatings and inks.

An experimental workflow for a typical UV-curable coating formulation is depicted below.

UV-Curable Coating Formulation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for UV-curable coating formulation.

High-Performance Polymers

The rigid dicyclopentenyl group in DCPOEMA contributes to an increased glass transition temperature (T_g) and enhanced thermal stability of the resulting polymers. This makes it a suitable monomer for the synthesis of high-performance polymers used in applications requiring good mechanical properties at elevated temperatures.

Biomaterials and Tissue Adhesives

DCPOEMA has been investigated for its potential use in biomaterials, such as bone cements and dental composites. Its hydrophobic nature can reduce water sorption and improve the

durability of these materials in a biological environment. Furthermore, its ability to form strong adhesive bonds makes it a candidate for the development of tissue adhesives.

Rubber Materials

As a crosslinking agent, DCPOEMA can improve the elasticity and compression set characteristics of rubbery polymers.

Table 2: Impact of DCPOEMA on Polymer Properties

Property	Effect of DCPOEMA Incorporation
Glass Transition Temperature (Tg)	Increases
Hardness	Increases
Scratch Resistance	Improves
Chemical Resistance	Enhances
Adhesion	Improves
Water Sorption	Decreases
Viscosity of Formulation	Decreases

Safety and Handling

Dicyclopentenylloxyethyl Methacrylate is an irritant to the skin and eyes. It is also a potential sensitizer. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Dicyclopentenylloxyethyl Methacrylate (CAS 68586-19-6) is a versatile monomer with a unique combination of properties that make it highly valuable in the field of polymer chemistry. Its ability to enhance hardness, thermal stability, chemical resistance, and adhesion has led to its widespread use in UV-curable coatings and inks, high-performance polymers, and various

specialty applications. Further research into the polymerization and copolymerization of DCPOEMA is expected to unlock new opportunities for the development of advanced materials with tailored properties for a variety of demanding applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dicyclopentyloxyethyl methacrylate | 68586-19-6 | Benchchem [benchchem.com]
- 3. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dicyclopentyloxyethyl Methacrylate (CAS 68586-19-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592212#cas-68586-19-6-properties-and-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com